molecular formula C8H11N3O B14489123 3,5-Diamino-N-methylbenzamide CAS No. 64621-83-6

3,5-Diamino-N-methylbenzamide

Cat. No.: B14489123
CAS No.: 64621-83-6
M. Wt: 165.19 g/mol
InChI Key: NNTKCVAKJIOXQL-UHFFFAOYSA-N
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Description

3,5-Diamino-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two amino groups at the 3 and 5 positions on the benzene ring and a methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3,5-dinitrobenzoic acid with methylamine, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Various nucleophiles under appropriate conditions, such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3,5-dinitro-N-methylbenzamide.

    Reduction: Regeneration of this compound from its nitro derivative.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Diamino-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Diamino-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Methylbenzamide: Similar structure but lacks the amino groups at the 3 and 5 positions.

    3,5-Dinitro-N-methylbenzamide: The nitro derivative of 3,5-Diamino-N-methylbenzamide.

Uniqueness: this compound is unique due to the presence of two amino groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64621-83-6

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3,5-diamino-N-methylbenzamide

InChI

InChI=1S/C8H11N3O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3,(H,11,12)

InChI Key

NNTKCVAKJIOXQL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)N)N

Origin of Product

United States

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